molecular formula C10H15ClN2O2S B6339889 5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole CAS No. 1221341-16-7

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole

Cat. No.: B6339889
CAS No.: 1221341-16-7
M. Wt: 262.76 g/mol
InChI Key: LCVWUVXQCODQCU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a cyclopentyl ring, and a methanesulfonyl group attached to the imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity . Alternatively, it can interact with receptors or other proteins, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

5-(chloromethyl)-1-cyclopentyl-2-methylsulfonylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-16(14,15)10-12-7-9(6-11)13(10)8-4-2-3-5-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVWUVXQCODQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1C2CCCC2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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